![molecular formula C21H22N6O2 B2531756 (5-(吡啶-3-基)异恶唑-3-基)(4-(5,6,7,8-四氢苯并环辛-3-基)哌嗪-1-基)甲酮 CAS No. 2034409-62-4](/img/structure/B2531756.png)
(5-(吡啶-3-基)异恶唑-3-基)(4-(5,6,7,8-四氢苯并环辛-3-基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(Pyridin-3-yl)isoxazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22N6O2 and its molecular weight is 390.447. The purity is usually 95%.
BenchChem offers high-quality (5-(Pyridin-3-yl)isoxazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(Pyridin-3-yl)isoxazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
分子相互作用研究
一项研究重点关注特定拮抗剂与 CB1 大麻素受体的分子相互作用,突出使用分子轨道方法和构象分析来理解类似化合物的结合相互作用和拮抗剂活性 (Shim 等人,2002 年)。这项研究证明了结构分析在药物设计中的重要性,特别是针对特定受体的药物设计。
抗菌活性
对包括与查询化合物相关的吡啶衍生物在内的新型吡啶衍生物的研究表明,针对细菌和真菌的抗菌活性可变且适中 (Patel、Agravat 和 Shaikh,2011 年)。这表明化学修饰有可能增强抗菌特性。
抗分枝杆菌剂
烟酸酰肼衍生物已被合成并筛选出抗分枝杆菌活性,这表明类似化合物有可能被开发为治疗结核病和其他分枝杆菌感染的药物 (. R.V.Sidhaye、. A.E.Dhanawade、. K.Manasa 和 . G.Aishwarya,2011 年)。
抗惊厥剂
结构相似的化合物已对其抗惊厥活性进行了评估,其中一些在癫痫模型中显示出有希望的结果 (Malik 和 Khan,2014 年)。这突出了神经活性药物开发的潜力。
二肽基肽酶 IV 抑制剂
一种相关的化合物作为二肽基肽酶 IV 抑制剂,被研究其治疗 2 型糖尿病的潜力,证明了此类化学结构在新治疗剂开发中的相关性 (Ammirati 等人,2009 年)。
属性
IUPAC Name |
(5-pyridin-3-yl-1,2-oxazol-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c28-21(18-13-19(29-25-18)16-5-3-7-22-14-16)27-10-8-26(9-11-27)20-12-15-4-1-2-6-17(15)23-24-20/h3,5,7,12-14H,1-2,4,6,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXMSGZRJWXHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=NOC(=C4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Pyridin-3-yl)isoxazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。